1-(3-chlorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide
Description
This compound features a methanesulfonamide core substituted with a 3-chlorophenyl group and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a modulator of biological targets like enzymes or receptors .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO3S/c17-14-8-4-5-12(9-14)10-25(23,24)21-11-15(22,16(18,19)20)13-6-2-1-3-7-13/h1-9,21-22H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDJTPFSGFQZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound possesses a complex structure characterized by:
- A trifluoromethyl group, which enhances lipophilicity and metabolic stability.
- A hydroxy group that may contribute to hydrogen bonding interactions with biological targets.
- A methanesulfonamide moiety that is known for its ability to interact with various enzymes and receptors.
Anesthetic Activity
Research indicates that related compounds in the same class exhibit potent anesthetic properties. For instance, a derivative demonstrated a significant reduction in the minimum alveolar concentration (MAC) of isoflurane without affecting cardiovascular parameters such as heart rate and blood pressure at therapeutic doses . This suggests that this compound may similarly influence anesthetic efficacy.
Anticonvulsant Activity
Analogues of this compound have shown promising anticonvulsant effects. The original compound was effective against maximal electroshock (MES) and subcutaneous metrazol (scMET) models, indicating its potential utility in managing seizure disorders . The therapeutic index observed was favorable, suggesting a good safety profile.
Cytotoxic Effects
Recent studies have explored the cytotoxicity of related pyridine derivatives against cancer cell lines. For example, a pyridine derivative showed IC50 values of 21.00 μM against HepG2 (liver cancer) and 26.10 μM against MCF-7 (breast cancer) cell lines. These values are comparable to established chemotherapeutics like sorafenib . While direct data on the specific compound is limited, the structural similarities suggest potential anticancer activity.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- GABA(A) Receptor Modulation : The compound may enhance GABA(A) current in hippocampal neurons at low concentrations .
- VEGFR-2 Inhibition : Related compounds have demonstrated inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which is critical in tumor angiogenesis .
Case Studies and Experimental Data
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities:
Pharmacological and Physicochemical Properties
- Lipophilicity and Solubility: The target compound’s trifluoromethyl and hydroxy groups balance lipophilicity and aqueous solubility.
- Metabolic Stability : Fluorinated compounds (e.g., CAS 881951-11-7) generally exhibit enhanced metabolic resistance, but the hydroxy group in the target may introduce phase II metabolism pathways .
- Receptor Selectivity: Sulfonamide derivatives like Sch225336 () demonstrate selectivity for cannabinoid receptors. The target’s trifluoromethyl-hydroxy-phenyl group may confer unique selectivity, though empirical data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
